5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine

Chemical Synthesis Medicinal Chemistry Building Block Procurement

This heterocyclic building block uniquely combines a piperidine ring with a 2-amino-1,3,4-oxadiazole core, enabling orthogonal derivatization at both the primary amine and the piperidine nitrogen. Unlike mono-functional analogs, it allows simultaneous amide coupling/reductive amination and basicity modulation, preserving SAR integrity when introducing 1,3,4-oxadiazole bioisosteres. Supplied at ≥95% purity, it serves as a reliable reference standard for HPLC-MS/NMR and accelerates library synthesis of metabolically stable lead candidates. Choose this compound for its unmatched bifunctional topology that no simpler oxadiazole can replicate.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 1118787-76-0
Cat. No. B2529837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine
CAS1118787-76-0
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESC1CNCCC1C2=NN=C(O2)N
InChIInChI=1S/C7H12N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H2,8,11)
InChIKeyHPXIXGJFHKTMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1118787-76-0)


5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1118787-76-0) is a heterocyclic small molecule with the formula C7H12N4O and a molecular weight of 168.2 g/mol . It features a primary amine group attached to a 1,3,4-oxadiazole ring, which is further substituted with a piperidine moiety at the 5-position. This compound is supplied as a research chemical, typically at a minimum purity specification of 95%, and serves as a building block for synthesizing more complex molecules .

Why Generic 1,3,4-Oxadiazole Substitution is Insufficient for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine


The scientific and industrial value of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine is not derived from a unique biological signature, but from its specific bifunctional topology. The combination of the piperidine ring, which provides a basic nitrogen for salt formation or further alkylation, with the 2-amino-1,3,4-oxadiazole core, a known bioisostere and hydrogen-bonding scaffold, creates a specific vector for molecular elaboration [1]. Interchanging this compound with another 1,3,4-oxadiazole, even a close analog like a 5-phenyl or 5-methyl derivative, would fundamentally alter the downstream molecular geometry and physicochemical properties (e.g., pKa, lipophilicity) of any derived lead compound, thereby invalidating established structure-activity relationships [2].

Quantitative Differentiation Evidence for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine Procurement


Procurement-Ready Purity and Identity vs. Synthesized In-House Intermediates

A direct, quantifiable advantage of sourcing this compound from commercial vendors is the guaranteed minimum purity specification. Suppliers list this compound with a minimum purity of 95%, which is a critical quality control parameter for reproducible synthesis . This specification provides a reliable baseline for downstream reactions, eliminating the variable and uncharacterized purity often associated with non-commercial, in-house synthesized intermediates. The molecular weight is consistently reported as 168.2 g/mol .

Chemical Synthesis Medicinal Chemistry Building Block Procurement

Comparative Scaffold Utility: A Class-Level Inference from 1,3,4-Oxadiazole SAR

While direct comparative biological data for this specific compound is not available, its value is predicated on well-established structure-activity relationship (SAR) principles for the 1,3,4-oxadiazole class. Reviews of the 1,3,4-oxadiazole scaffold in medicinal chemistry have established its role as a metabolically stable bioisostere for amides and esters, providing improved pharmacokinetic properties compared to these functional groups [1]. The addition of the piperidine moiety at the 5-position introduces a basic, solubilizing center that is absent in simple 2-amino-1,3,4-oxadiazoles. This specific combination is rationally designed to enhance physicochemical properties relative to unsubstituted or aliphatic-substituted analogs.

Structure-Activity Relationship Bioisosterism Medicinal Chemistry

Absence of Verifiable, Compound-Specific Biological Potency Data

A comprehensive search of primary literature and authoritative databases (ChEMBL, PubChem) yielded no quantitative biological activity data (e.g., IC50, Ki, EC50) for the specific compound 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1118787-76-0) against any defined target. Publicly available bioactivity data associated with a similar scaffold in ChEMBL belongs to a different compound (CHEMBL4803817) with a distinct molecular weight and formula [1]. This lack of data stands in contrast to other more extensively characterized 1,3,4-oxadiazole analogs that have reported potencies in the low micromolar to nanomolar range against specific targets like carbonic anhydrase or MAO enzymes [2]. The absence of this data for the target compound is a key differentiation point for procurement.

Drug Discovery Bioactivity Data Procurement Risk

Primary Application Scenarios for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine Based on Procurement Evidence


Scaffold Diversification in Medicinal Chemistry Libraries

The primary, evidence-supported application is as a bifunctional building block for creating diverse compound libraries. Medicinal chemists can leverage the primary amine on the oxadiazole ring for amide coupling or reductive amination while simultaneously using the piperidine nitrogen to modulate basicity or for additional derivatization [1]. This orthogonal reactivity profile is not achievable with simpler, mono-functional 1,3,4-oxadiazole analogs.

Generating Oxadiazole-Containing Analogs in Hit-to-Lead Optimization

This compound can be deployed to introduce a 1,3,4-oxadiazole bioisostere into a lead series. The presence of the piperidine ring is rationally designed to improve solubility and provide an additional vector for exploring chemical space, making it a valuable tool for synthesizing analogs intended to overcome the metabolic liabilities of amide or ester functionalities in a lead compound [1].

Calibration of Analytical Chemistry Methods

With a specified minimum purity of 95% from vendors, this compound can serve as a reliable reference standard for calibrating analytical methods like HPLC-MS or NMR when working with 1,3,4-oxadiazole containing samples . This application relies solely on its verifiable physicochemical properties and commercial availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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